4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of multiple fluorine atoms and a thienyl group contributes to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to introduce difluoromethyl groups into various heterocyclic compounds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available reagents such as TMS-CF2H for the late-stage introduction of difluoromethyl groups. This method is operationally simple and does not require the handling of sensitive metal complexes .
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethyl borates, which serve as precursors for difluoromethylation reactions . Conditions such as visible light-induced tandem radical cyclization are also employed to achieve specific transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives with enhanced stability and reactivity .
Scientific Research Applications
4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, leading to significant biological effects. The compound’s difluoromethyl group plays a crucial role in modulating its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamide, 3-amino-6-(difluoromethyl)-4-(5-methyl-2-thienyl): This compound shares a similar core structure but differs in the functional groups attached.
Difluoromethylated 2-oxindoles and quinoline-2,4-diones: These compounds also feature difluoromethyl groups and are synthesized using similar methods.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a valuable compound in the field of organic chemistry .
Properties
Molecular Formula |
C18H12F3N3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H12F3N3S/c1-10-16-11(17(20)21)9-13(15-7-4-8-25-15)22-18(16)24(23-10)14-6-3-2-5-12(14)19/h2-9,17H,1H3 |
InChI Key |
QYWMWCRHXVZQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=CC=C4F |
Origin of Product |
United States |
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